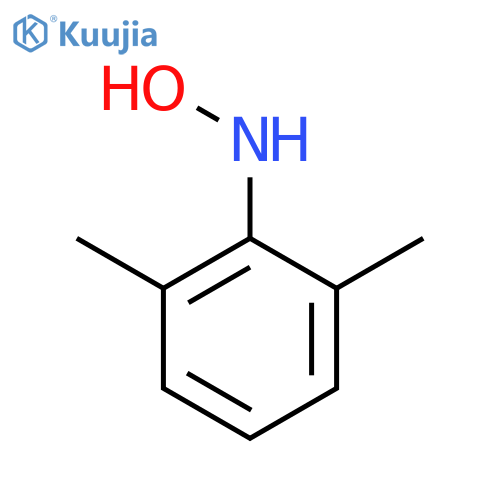

Cas no 3096-63-7 (Benzenamine,N-hydroxy-2,6-dimethyl-)

Benzenamine,N-hydroxy-2,6-dimethyl- 化学的及び物理的性質

名前と識別子

-

- Benzenamine,N-hydroxy-2,6-dimethyl-

- N-(2,6-dimethylphenyl)hydroxylamine

- N-Hydroxy-2,6-dimethylaniline

- UNII-GQ8EDF3D00

- AKOS025395381

- N-Hydroxy-2,6-dimethylbenzenamine

- Benzenamine, N-hydroxy-2,6-dimethyl- (9CI)

- 2-(hydroxyamino)-1,3-dimethylbenzene

- 3096-63-7

- 2,6-Dimethylphenylhydroxylamine

- N-HYDROXY-2,6-XYLIDINE

- BRN 2081120

- Hydroxylamine, N-(2,6-xylyl)-

- SCHEMBL7603491

- CHEMBL3278068

- DTXSID50184945

- GQ8EDF3D00

- CCRIS 5431

- starbld0038402

- hydroxy-2,6-dimethylaniline

- NS00116058

- 2,6-Xylylhydroxylamine

- MFCD01721992

- Benzenamine, N-hydroxy-2,6-dimethyl-

- 2M-328S

-

- MDL: MFCD01721992

- インチ: InChI=1S/C8H11NO/c1-6-4-3-5-7(2)8(6)9-10/h3-5,9-10H,1-2H3

- InChIKey: YFVSZHCWKQTSGT-UHFFFAOYSA-N

- ほほえんだ: ONC1=C(C)C=CC=C1C

計算された属性

- せいみつぶんしりょう: 137.08413

- どういたいしつりょう: 137.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 95.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

- PSA: 32.26

Benzenamine,N-hydroxy-2,6-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1254590-5mg |

Benzenamine, N-hydroxy-2,6-dimethyl- |

3096-63-7 | 95% | 5mg |

$185 | 2024-06-07 | |

| A2B Chem LLC | AB42078-25mg |

Benzenamine, N-hydroxy-2,6-dimethyl- |

3096-63-7 | 95% | 25mg |

$269.00 | 2024-04-20 | |

| 1PlusChem | 1P00328U-5mg |

Benzenamine, N-hydroxy-2,6-dimethyl- |

3096-63-7 | 95% | 5mg |

$104.00 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1254590-25mg |

Benzenamine, N-hydroxy-2,6-dimethyl- |

3096-63-7 | 95% | 25mg |

$445 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1254590-5mg |

Benzenamine, N-hydroxy-2,6-dimethyl- |

3096-63-7 | 95% | 5mg |

$185 | 2025-02-21 | |

| abcr | AB497078-25 mg |

N-(2,6-Dimethylphenyl)hydroxylamine; 95% |

3096-63-7 | 25mg |

€449.00 | 2023-06-15 | ||

| AK Scientific | AMTGC179-5mg |

N-(2,6-Dimethylphenyl)hydroxylamine |

3096-63-7 | 95% | 5mg |

$80 | 2025-02-18 | |

| eNovation Chemicals LLC | Y1254590-25mg |

Benzenamine, N-hydroxy-2,6-dimethyl- |

3096-63-7 | 95% | 25mg |

$445 | 2024-06-07 | |

| abcr | AB497078-5mg |

N-(2,6-Dimethylphenyl)hydroxylamine, 95%; . |

3096-63-7 | 95% | 5mg |

€171.20 | 2024-08-02 | |

| abcr | AB497078-25mg |

N-(2,6-Dimethylphenyl)hydroxylamine, 95%; . |

3096-63-7 | 95% | 25mg |

€441.50 | 2024-08-02 |

Benzenamine,N-hydroxy-2,6-dimethyl- 関連文献

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

Benzenamine,N-hydroxy-2,6-dimethyl-に関する追加情報

Benzenamine, N-hydroxy-2,6-dimethyl- (CAS No. 3096-63-7): A Comprehensive Overview

Benzenamine, N-hydroxy-2,6-dimethyl-, identified by the Chemical Abstracts Service Number (CAS No.) 3096-63-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of hydroxyl and methyl substituents on the benzene ring imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various bioactive molecules.

The compound’s molecular structure consists of a benzene core substituted with an N-hydroxy group at the 2-position and two methyl groups at the 2- and 6-positions. This specific arrangement contributes to its versatility in chemical transformations, enabling its use as a precursor in the synthesis of more complex molecules. The N-hydroxy group, in particular, is a key feature that facilitates nucleophilic substitution reactions, which are crucial in pharmaceutical synthesis.

In recent years, Benzenamine, N-hydroxy-2,6-dimethyl- has been explored for its potential role in the development of novel therapeutic agents. Researchers have been particularly interested in its ability to serve as a scaffold for designing molecules with specific biological activities. For instance, derivatives of this compound have shown promise in the inhibition of certain enzymes implicated in inflammatory and infectious diseases. The hydroxyl group’s ability to participate in hydrogen bonding interactions further enhances its utility in drug design, allowing for the optimization of binding affinity to biological targets.

One of the most compelling aspects of Benzenamine, N-hydroxy-2,6-dimethyl- is its role in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of modern pharmaceuticals, with many drugs featuring these cyclic structures due to their enhanced biological activity and metabolic stability. The compound’s framework can be readily modified to introduce various functional groups, enabling the creation of diverse heterocyclic derivatives. These derivatives have been investigated for their potential applications in treating conditions such as cancer, neurological disorders, and autoimmune diseases.

The pharmaceutical industry has also leveraged Benzenamine, N-hydroxy-2,6-dimethyl- as a key intermediate in the production of agrochemicals. Certain derivatives of this compound exhibit herbicidal and fungicidal properties, contributing to more effective crop protection strategies. The ability to modify its structure allows chemists to fine-tune its biological activity, ensuring that it meets the specific needs of agricultural applications.

In academic research, Benzenamine, N-hydroxy-2,6-dimethyl- has been utilized as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its well-defined reactivity profile makes it an excellent candidate for exploring catalytic processes and green chemistry principles. Researchers have reported novel catalytic systems that facilitate efficient transformations of this compound into valuable intermediates, highlighting its importance in sustainable chemical synthesis.

The synthesis of Benzenamine, N-hydroxy-2,6-dimethyl- typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by functional group transformations. Advances in synthetic chemistry have enabled more efficient and scalable production methods, making this compound more accessible for industrial applications.

The safety profile of Benzenamine, N-hydroxy-2,6-dimethyl- is another critical consideration in its use. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working within well-ventilated areas or fume hoods.

In conclusion, Benzenamine, N-hydroxy-2,6-dimethyl- (CAS No. 3096-63-7) is a versatile and important compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable building block for synthesizing complex molecules with diverse biological activities. As research continues to uncover new uses for this compound, its significance in chemical science is likely to grow further.

3096-63-7 (Benzenamine,N-hydroxy-2,6-dimethyl-) 関連製品

- 451494-52-3(1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane)

- 1343065-02-0(2-(3-Hydroxyazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one)

- 1805555-68-3(4-Amino-2,3-bis(trifluoromethyl)benzyl chloride)

- 1805936-00-8(2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)

- 896280-61-8(ethyl 2-(2Z)-6-ethyl-2-(2-methanesulfonylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1804050-99-4(1-Bromo-1-(2-ethyl-5-fluorophenyl)propan-2-one)

- 2228263-44-1(1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine)

- 1019559-79-5(N-(thiophen-3-ylmethyl)pyridin-3-amine)

- 2680677-10-3(4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid)

- 882055-36-9(Benzothiazole, 2-bromo-5-chloro-6-fluoro-)